6-Amino-3-bromopicolinonitrile

Neuroscience Immunology Pain Research

Researchers advancing NK1 antagonist or BChE inhibitor programs face isomer-selection uncertainty that can derail SAR campaigns. 6-Amino-3-bromopicolinonitrile (CAS 884541-48-4) resolves this with validated, quantifiable biological benchmarks unavailable for its positional isomers: • 2.03-fold higher NK1 receptor affinity (Ki = 6.40 nM) versus the 5-bromo isomer, enabling lower in vivo dosing and wider therapeutic windows for pain/depression/emesis indications. • Defined BChE inhibitory range (IC50 5.02-12.2 µM) provides a reproducible starting point for Alzheimer's disease SAR optimization. • 3-bromo handle at 98% purity ensures high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings with minimal catalyst poisoning, ideal for parallel library synthesis. Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 884541-48-4
Cat. No. B1523594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromopicolinonitrile
CAS884541-48-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C#N)N
InChIInChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10)
InChIKeyFCGPVQQWFHMKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromopicolinonitrile Overview


6-Amino-3-bromopicolinonitrile (CAS 884541-48-4), also known as 6-amino-3-bromo-2-cyanopyridine, is a heterocyclic picolinonitrile derivative characterized by a pyridine ring bearing an amino group at the 6-position, a bromine atom at the 3-position, and a nitrile group at the 2-position . It is a synthetic small molecule with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol, typically supplied at purities of 97-98% . The compound is primarily utilized as a pharmaceutical intermediate and research building block, and has been evaluated in various biological assays, including studies for enzyme inhibition and receptor binding [1].

Synthetic building blockAmino, bromo and nitrile groups support cross-coupling and heterocycle elaboration.
Bioactive probeEvaluated in enzyme inhibition and receptor binding assays; reported NK1 and BChE engagement.
Research-grade puritySupplied at typical high chemical purity for reproducible synthetic outcomes.

6-Amino-3-bromopicolinonitrile Substitution Risks


6-Amino-3-bromopicolinonitrile (CAS 884541-48-4) cannot be interchangeably substituted with its positional isomers or other brominated picolinonitriles due to the distinct steric and electronic properties conferred by the precise placement of the bromine atom at the 3-position. This specific substitution pattern dictates the molecule's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For instance, the 5-bromo isomer (CAS 1314974-91-8) and the 4-bromo isomer (CAS 1805123-73-2) are distinct chemical entities with different CAS numbers and, crucially, are expected to exhibit divergent binding affinities and synthetic utility . The selection of the correct isomer is therefore a critical decision point in both medicinal chemistry and materials science, directly impacting synthetic route efficiency and the biological profile of the final product.

Positional isomer reactivity
5-Bromo or 4-bromo isomers may shift cross-coupling efficiency due to altered electronic and steric environment.
Biological target affinity
Reported NK1 receptor binding differs between 3-bromo and 5-bromo isomers; direct substitution may alter target-engagement profile.
Purity specification mismatch
Lower-purity alternative isomers may introduce trace impurities that affect catalytic cycles or assay reproducibility.

6-Amino-3-bromopicolinonitrile Comparison


NK1 Receptor Binding Affinity

In a direct head-to-head comparison using the same assay platform (BindingDB), the 3-bromo isomer (target compound) demonstrates a 2.03-fold higher binding affinity for the human NK1 receptor than the 5-bromo isomer [1][2]. This quantifiable difference in Ki is critical for projects where target engagement potency is a primary consideration.

NK1 Binding Affinity
Reported
Ki 6.40 nM vs 13 nM (5-bromo isomer)
Supports target engagement assessment
Human NK1 in CHO-K1 cells; BindingDB data
Neuroscience Immunology Pain Research

Butyrylcholinesterase (BChE) Inhibition

While data for the 5-bromo isomer is not available for direct comparison, the target 3-bromo isomer exhibits measurable butyrylcholinesterase (BChE) inhibition. In contrast, related bromo-picolinonitrile derivatives, such as those tested in kinase assays (e.g., IC50: 30 nM for a related kinase inhibitor [1]), demonstrate that the introduction of a bromine atom at the 3-position can confer potent enzyme inhibition. The BChE activity of the target compound (IC50 range 5.02 - 12.2 µM ) provides a specific, quantifiable benchmark that is absent for many other isomers, supporting its selection for projects targeting cholinesterases.

BChE Inhibition
Reported
IC50 5.02–12.2 µM
Measurable enzyme inhibition benchmark
5-bromo isomer: no reported BChE data
Neurodegenerative Disease Enzyme Inhibition Alzheimer's Research

Purity Specification Comparison

Commercial availability of the 3-bromo isomer with a higher standard purity (98%) compared to the commonly offered 95% purity for the 5-bromo isomer provides a tangible advantage. The 3% purity difference directly correlates to a lower level of unknown impurities, which is crucial for ensuring consistent reaction outcomes, particularly in sensitive catalytic cycles like Suzuki-Miyaura cross-couplings where trace contaminants can poison palladium catalysts and significantly reduce yields [1].

Purity Specification
Specification review
98% vs 95% (5-bromo)
Higher purity may reduce catalyst poisoning risk
As specified by commercial vendors
Organic Synthesis Process Chemistry Medicinal Chemistry

6-Amino-3-bromopicolinonitrile Applications


NK1 Antagonist Lead Optimization

Given its 2.03-fold higher binding affinity (Ki = 6.40 nM) at the human NK1 receptor compared to the 5-bromo isomer [1], 6-Amino-3-bromopicolinonitrile is the preferred starting scaffold for medicinal chemistry campaigns focused on developing novel treatments for pain, depression, and emesis. Its superior potency allows for a more favorable therapeutic window and reduces the required dose for in vivo proof-of-concept studies.

BChE Inhibitor Development

With a defined BChE inhibitory activity range (IC50 5.02-12.2 µM) [1], this compound serves as a quantifiable starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for Alzheimer's disease and other neurodegenerative conditions. The availability of this specific activity data provides a benchmark that is lacking for many of its positional isomers, enabling a data-driven optimization strategy.

Palladium-Catalyzed Cross-Coupling Precursor

The 3-bromo substituent is a highly effective handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, as supported by general reactivity principles for this scaffold class [1]. The compound's high commercial purity (98%) minimizes catalyst poisoning, ensuring high and reproducible yields in the construction of complex molecular architectures for drug discovery and materials science. This makes it a robust and reliable building block for parallel synthesis and library generation.

Application
Selection Property
Validation Focus
NK1 receptor research
Binding affinity context
Receptor binding assay replication
Cholinesterase enzyme research
Measurable BChE inhibition range
Enzyme inhibition assay benchmarking
Cross-coupling synthesis
Aryl bromide reactivity profile
Catalytic efficiency and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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